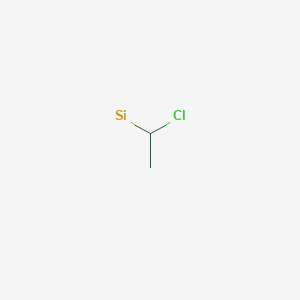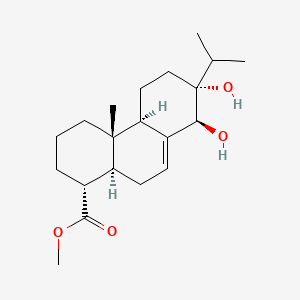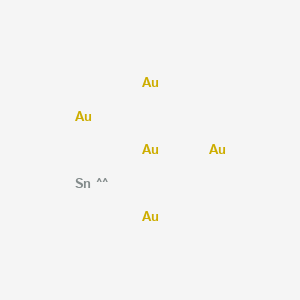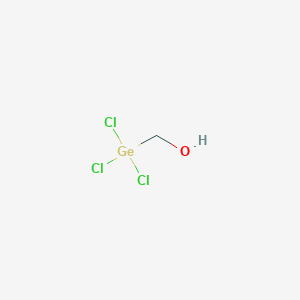
(Trichlorogermyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Trichlorogermyl)methanol is an organogermanium compound characterized by the presence of a germanium atom bonded to three chlorine atoms and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Trichlorogermyl)methanol can be synthesized through the reaction of trichlorogermane with methanol under controlled conditions. The reaction typically involves the use of an inert atmosphere to prevent unwanted side reactions and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process requires careful control of temperature, pressure, and reactant concentrations to achieve high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: (Trichlorogermyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state germanium compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state germanium compounds.
Substitution: The chlorine atoms in this compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl or aryl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce various organogermanium derivatives.
Aplicaciones Científicas De Investigación
(Trichlorogermyl)methanol has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of (Trichlorogermyl)methanol involves its interaction with molecular targets and pathways within biological systems. The compound can form covalent bonds with biomolecules, altering their structure and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
Trichlorogermane: A precursor to (Trichlorogermyl)methanol, used in similar applications.
Triphenylgermane: Another organogermanium compound with different substituents, used in organic synthesis.
Tetrachlorogermane: A related compound with four chlorine atoms bonded to germanium, used in various chemical reactions.
Uniqueness: this compound is unique due to its specific combination of a methanol group and three chlorine atoms bonded to germanium. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
21187-08-6 |
|---|---|
Fórmula molecular |
CH3Cl3GeO |
Peso molecular |
210.0 g/mol |
Nombre IUPAC |
trichlorogermylmethanol |
InChI |
InChI=1S/CH3Cl3GeO/c2-5(3,4)1-6/h6H,1H2 |
Clave InChI |
IDIJICYXAGBLNI-UHFFFAOYSA-N |
SMILES canónico |
C(O)[Ge](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pentacyclo[23.3.1.1~4,8~.1~11,15~.1~18,22~]dotriaconta-1(29),4(32),5,7,11(31),12,14,18(30),19,21,25,27-dodecaene](/img/structure/B14718840.png)
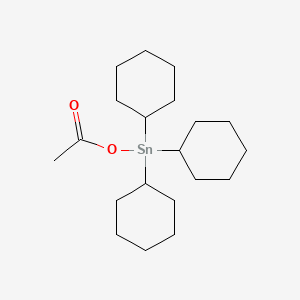

![[(1,3-Benzoxazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14718848.png)

![4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one](/img/structure/B14718858.png)

